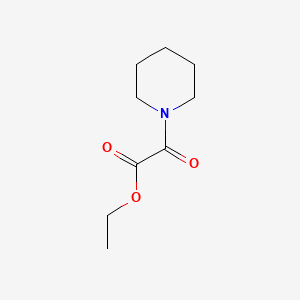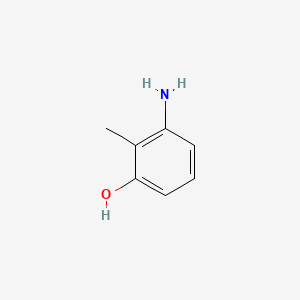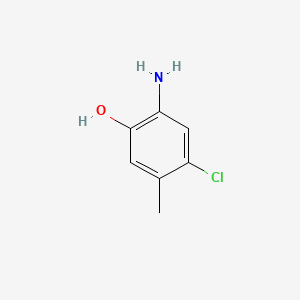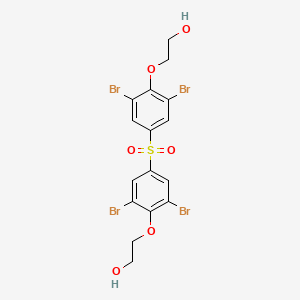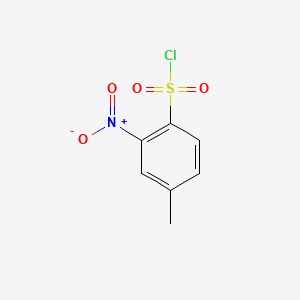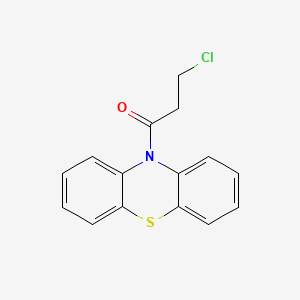
3-Chloro-1-phenothiazin-10-yl-propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives similar to 3-Chloro-1-phenothiazin-10-yl-propan-1-one involves complex reactions between phenothiazine frameworks and various other chemicals to produce compounds with potential antimicrobial activities. Bansode, Dongre, and Dongre (2009) synthesized a series of compounds using the phenothiazine framework by condensing different chlorides of 3-(10H-phenothiazin-10-yl)propionic acid with 2-substituted phenothiazines, which were then evaluated for antimicrobial activity (Bansode, Dongre, & Dongre, 2009). This method demonstrates the complexity and versatility in the synthesis of phenothiazine derivatives.
Molecular Structure Analysis
Detailed investigations into the molecular structures of phenothiazine derivatives, including those similar to 3-Chloro-1-phenothiazin-10-yl-propan-1-one, have been carried out using various spectroscopic techniques. Sharma et al. (2012) described the synthesis of a new series of compounds, confirming their structures through IR, 1H- and 13C-NMR spectroscopy, and mass spectrometry, showcasing the chemical diversity and structural complexity of these molecules (Sharma, Samadhiya, Srivastava, & Srivastava, 2012).
Chemical Reactions and Properties
The chemical reactions and properties of phenothiazine derivatives are characterized by their ability to undergo various chemical transformations, leading to a wide range of biological activities. The synthesis of 10-(3-chloro-l-azabicyclo[2,2,2]oct-ylmethyl)-phenothiazine by Jie (2005) with a yield of over 90% under specific conditions highlights the reactivity and potential for high-efficiency synthesis of such compounds (Jie, 2005).
Physical Properties Analysis
The physical properties of phenothiazine derivatives, including solubility, melting points, and crystalline structure, play a crucial role in their pharmacological effectiveness. Nikulin, Voskoboynikov, and Suponitsky (2008) synthesized a compound demonstrating the importance of crystal structure in understanding the physical properties of these molecules (Nikulin, Voskoboynikov, & Suponitsky, 2008).
Chemical Properties Analysis
The chemical properties of 3-Chloro-1-phenothiazin-10-yl-propan-1-one derivatives are significantly influenced by their molecular structure, which determines their reactivity and interactions with biological targets. The studies by Ghasemian et al. (2014) on the solvatochromism and biological properties of triazine-based azo–azomethine dyes provide insight into the chemical behavior and potential applications of phenothiazine derivatives (Ghasemian, Kakanejadifard, Azarbani, Zabardasti, & Kakanejadifard, 2014).
Wissenschaftliche Forschungsanwendungen
Antiviral and Anticancer Potential
3-Chloro-1-phenothiazin-10-yl-propan-1-one and its derivatives have demonstrated significant antiviral and anticancer activities. Phenothiazines like chlorpromazine, fluphenazine, perphenazine, prochlorperazine, and thioridazine exhibit antiviral properties against a spectrum of RNA-viruses. These compounds interfere with processes such as clathrin-dependent endocytosis, cell-cell fusion, viral replication, and entry into host cells. Their activity at non-toxic concentrations indicates their potential as therapeutic agents for viral infections, although further research is necessary to validate these findings (Otręba, Kośmider, & Rzepecka-Stojko, 2020). Moreover, phenothiazines like fluphenazine, perphenazine, and prochlorperazine have demonstrated anticancer activity, impacting cell cycle, proliferation, and apoptosis, and showing potential as adjuvants in chemotherapy (Otręba & Kośmider, 2020).
Antibacterial and Antimycobacterial Activities
Phenothiazine compounds have exhibited promising antibacterial and antimycobacterial activities. Studies suggest that these compounds inhibit the growth of Mycobacterium tuberculosis and may enhance the efficacy of certain first-line treatment agents. For instance, thioridazine has shown properties that may warrant its consideration as an adjunct therapy for tuberculosis, especially during the initial treatment phase (Amaral, Kristiansen, Viveiros, & Atouguia, 2001).
Interaction with Cellular Processes
Phenothiazines interact with various cellular processes, affecting biomolecules like DNA and proteins. They exhibit a range of properties, including antimicrobial, antiprionic, and anticancerous activities. Understanding the toxic and beneficial effects of these drugs could lead to appropriate clinical applications in the future (Sudeshna Gangopadhyay & Parimal Karmakar, 2010).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-chloro-1-phenothiazin-10-ylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNOS/c16-10-9-15(18)17-11-5-1-3-7-13(11)19-14-8-4-2-6-12(14)17/h1-8H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMBCNDXWXEIAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00289676 |
Source


|
| Record name | 3-Chloro-1-phenothiazin-10-yl-propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00289676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-phenothiazin-10-yl-propan-1-one | |
CAS RN |
4091-91-2 |
Source


|
| Record name | 4091-91-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62728 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Chloro-1-phenothiazin-10-yl-propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00289676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

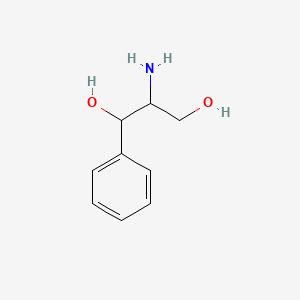

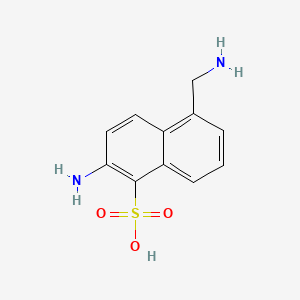
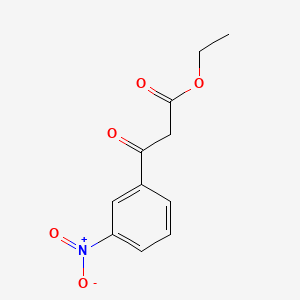
![[1,1'-Biphenyl]-4-carbonitrile, 4'-(heptyloxy)-](/img/structure/B1266671.png)
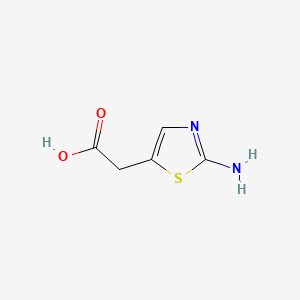
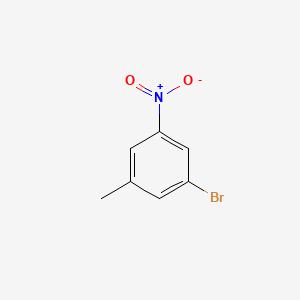
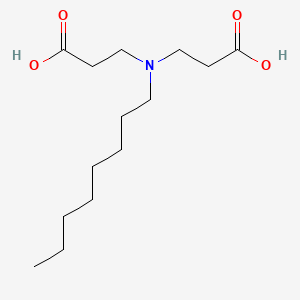
![[1,1'-Biphenyl]-4-carbonitrile, 4'-butyl-](/img/structure/B1266675.png)
